N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide involves several steps. One common method includes the reaction of 3-(methyl(phenyl)sulfamoyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of Belinostat typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide involves the inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The molecular targets include various HDAC isoforms, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vorinostat (SAHA): Another HDAC inhibitor with a similar mechanism of action but different chemical structure.
Panobinostat: A more potent HDAC inhibitor with broader activity against multiple HDAC isoforms.
Romidepsin: A cyclic peptide HDAC inhibitor with distinct structural features and clinical applications.
Uniqueness
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide is unique due to its specific chemical structure, which confers selective inhibition of certain HDAC isoforms. This selectivity can result in a different therapeutic profile and side effect spectrum compared to other HDAC inhibitors .
Properties
CAS No. |
656254-55-6 |
---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-hydroxy-3-[3-[methyl(phenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O4S/c1-18(14-7-3-2-4-8-14)23(21,22)15-9-5-6-13(12-15)10-11-16(19)17-20/h2-12,20H,1H3,(H,17,19) |
InChI Key |
XDGZMSJUKYHOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.